molecular formula C11H12F3N3O B11748815 [(furan-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(furan-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11748815
M. Wt: 259.23 g/mol
InChI Key: IYEXZARFKDCVIT-UHFFFAOYSA-N
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Description

The compound (furan-2-yl)methylamine is a nitrogen-containing heterocyclic molecule featuring a pyrazole core substituted with a 2,2,2-trifluoroethyl group at the 1-position and a furan-2-ylmethylamine moiety at the 5-position. This structure combines the electron-rich furan ring with the trifluoroethyl group, a common fluorinated substituent known to enhance metabolic stability and lipophilicity in medicinal chemistry .

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10/h1-5,15H,6-8H2

InChI Key

IYEXZARFKDCVIT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=NN2CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and the 1-(2,2,2-trifluoroethyl)-1H-pyrazole separately. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring could produce dihydropyrazoles.

Scientific Research Applications

Biological Activities

The biological activities of compounds containing furan and pyrazole rings are well-documented. Key findings include:

  • Antimicrobial Activity : Compounds similar to (furan-2-yl)methylamine have demonstrated significant antimicrobial properties. For instance, derivatives of furan and pyrazole have been synthesized and evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation .
  • Anticancer Properties : Research indicates that furan and pyrazole derivatives can exhibit anticancer activity. Studies have reported that certain pyrazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to (furan-2-yl)methylamine may possess anti-inflammatory properties. These compounds can potentially inhibit pro-inflammatory mediators and cytokines, contributing to their therapeutic effects in inflammatory diseases .

Therapeutic Applications

Given its biological activities, (furan-2-yl)methylamine holds potential for various therapeutic applications:

  • Antimicrobial Agents : Due to its antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents to combat resistant strains.
  • Cancer Therapy : The anticancer effects suggest its potential use in developing novel cancer therapeutics that target specific types of tumors.
  • Anti-inflammatory Drugs : Its anti-inflammatory properties indicate potential applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies

Case studies involving similar compounds provide insights into their effectiveness:

  • Study on Antimicrobial Activity : A study evaluated a series of pyrazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Evaluation of Anticancer Properties : In vitro studies on pyrazole derivatives indicated that they could inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoroethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Methyl({[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

  • Structure : Differs by replacing the furan-2-ylmethyl group with a methyl group.
  • The trifluoroethyl group retains its role in enhancing metabolic stability .
  • Synthesis : Similar derivatives are synthesized via alkylation of pyrazole intermediates, as seen in fluorinated compound libraries .

1-[(Furan-2-yl)methyl]-5-(Trifluoromethyl)-1H-1,3-Benzodiazol-2-amine

  • Structure : Replaces the pyrazole core with a benzodiazol ring and introduces a trifluoromethyl group.
  • Properties : The benzodiazol ring increases planarity and hydrogen-bonding capacity compared to pyrazole, which may enhance interactions with biological targets like kinases or GPCRs. The trifluoromethyl group contributes to lipophilicity .
  • Analytical Data : Molecular formula C₁₃H₁₀F₃N₃O (MW: 289.24 g/mol) .

Propyl({[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

  • Structure : Features a propyl group instead of furan-2-ylmethyl.
  • Physicochemical Data : Molecular formula C₉H₁₅F₃N₃ (MW: 222.23 g/mol) .

4-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]aniline

  • Structure : Contains an aniline substituent instead of the furan-2-ylmethylamine group.
  • Properties : The aromatic amine group enables conjugation with electrophiles, making it suitable for covalent inhibitor design. The trifluoromethyl group maintains metabolic stability .
  • Molecular Formula : C₁₁H₁₀F₃N₃ (MW: 241.21 g/mol) .

Key Comparative Data Table

Compound Name Core Structure Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pyrazole [1-(2,2,2-Trifluoroethyl)] [(Furan-2-yl)methyl]amine C₁₂H₁₃F₃N₃O* 296.25* High polarity, moderate lipophilicity
Methyl({[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine Pyrazole [1-(2,2,2-Trifluoroethyl)] Methylamine C₈H₁₁F₃N₃ 206.19 Reduced π-interactions, higher stability
1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine Benzodiazol [5-(Trifluoromethyl)] [(Furan-2-yl)methyl]amine C₁₃H₁₀F₃N₃O 289.24 Enhanced hydrogen bonding, planar structure
Propyl({[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine Pyrazole [1-(2,2,2-Trifluoroethyl)] Propylamine C₉H₁₅F₃N₃ 222.23 Increased lipophilicity, lower solubility

Biological Activity

The compound (furan-2-yl)methylamine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two primary components:

  • Furan moiety : A five-membered aromatic ring containing oxygen.
  • Pyrazole derivative : A five-membered ring containing two adjacent nitrogen atoms.

The presence of the trifluoroethyl group enhances the lipophilicity and biological activity of the compound.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor growth, particularly those associated with BRAF(V600E) mutations. This mutation is common in melanoma and other cancers, making these compounds promising candidates for targeted therapies .
  • Case Study : A series of 5-phenyl-1H-pyrazole derivatives demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase activities. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy:

  • Inhibition of Cytokine Production : Compounds similar to (furan-2-yl)methylamine have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .
  • Case Study : In a model of endotoxin-induced inflammation, pyrazole derivatives displayed significant reductions in nitric oxide production and inflammatory cell infiltration, indicating their utility in managing inflammatory responses .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

  • Broad-Spectrum Activity : Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi. For example, studies indicate that certain derivatives effectively inhibit the growth of phytopathogenic fungi, which could be beneficial in agricultural applications .
  • Mechanism of Action : The antimicrobial effect is believed to result from membrane disruption and interference with cellular processes in pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (furan-2-yl)methylamine:

  • Key Modifications : Substitutions on the pyrazole ring and variations in the furan moiety can significantly alter potency and selectivity against specific targets. For instance, introducing halogen atoms has been linked to increased lipophilicity and improved binding affinity to target proteins.

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